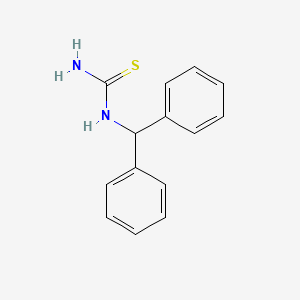

1-Benzhydryl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzhydrylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTDRGIAWHXESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370725 | |

| Record name | 1-Benzhydryl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92192-94-4 | |

| Record name | 92192-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzhydryl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92192-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzhydryl-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document details a plausible synthetic protocol based on established chemical transformations and presents expected characterization data derived from analogous compounds in the scientific literature.

Physicochemical Properties

This compound is a solid crystalline compound. While detailed solubility data is not widely available, it is expected to be sparingly soluble in water and more soluble in organic solvents such as acetone, ethanol, and dichloromethane.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂S | [1] |

| Molecular Weight | 242.34 g/mol | [1] |

| CAS Number | 92192-94-4 | [1] |

| Melting Point | 145 - 150 °C | [Sigma-Aldrich Safety Data Sheet] |

| Predicted logP | 2.8 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzhydrylamine with a thiocyanate source. A common and effective method involves the in-situ formation of an isothiocyanate intermediate from an acyl chloride and a thiocyanate salt, followed by reaction with the primary amine. A plausible and detailed experimental protocol is provided below.

Proposed Synthetic Pathway

Experimental Protocol

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Benzhydrylamine

-

Anhydrous Acetone

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

-

To this stirring suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. The formation of a white precipitate of ammonium chloride will be observed.

-

Add benzhydrylamine (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the ammonium chloride precipitate.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain a crude solid.

-

Wash the crude solid with a dilute solution of hydrochloric acid (1 M) followed by deionized water to remove any unreacted amine.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The expected data, based on the analysis of analogous thiourea derivatives found in the literature, are summarized below.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (10H): Multiplet in the range of δ 7.2-7.5 ppm.Methine Proton (1H): A broad singlet or triplet around δ 6.0-6.5 ppm.NH Protons (3H): Two broad singlets, one for the -NH- group adjacent to the benzhydryl group and one for the -NH₂ group, expected in the range of δ 7.5-9.5 ppm. |

| ¹³C NMR | C=S Carbon: A signal in the downfield region, typically around δ 180-185 ppm.Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.Methine Carbon: A signal around δ 60-65 ppm. |

| FTIR (cm⁻¹) | N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.C-H Stretching (aromatic): Peaks around 3000-3100 cm⁻¹.C=S Stretching: A characteristic band in the region of 1250-1350 cm⁻¹.C-N Stretching: Bands in the region of 1400-1500 cm⁻¹.Aromatic C=C Bending: Peaks in the fingerprint region below 1000 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺: Expected at m/z 243.0951. [M+Na]⁺: Expected at m/z 265.0770.[2] |

Logical Workflow for Characterization

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound and provides a comprehensive set of expected characterization data. The detailed protocols and tabulated spectral information will be a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to prepare and confidently identify this compound for further investigation.

References

An In-depth Technical Guide to N-(Diphenylmethyl)thiourea (Benzhydrylthiourea)

CAS Number: 92192-94-4

This technical guide provides a comprehensive overview of N-(diphenylmethyl)thiourea, also known as benzhydrylthiourea, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identity, available physicochemical data, and general experimental protocols relevant to its synthesis and potential biological evaluation.

Chemical and Physical Properties

N-(Diphenylmethyl)thiourea is a derivative of thiourea characterized by the presence of a benzhydryl (diphenylmethyl) group attached to one of the nitrogen atoms. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, the following table summarizes its basic properties based on information from chemical suppliers and databases.

| Property | Value | Source |

| IUPAC Name | N-(diphenylmethyl)thiourea | BOC Sciences[1] |

| Common Name | 1-Benzhydryl-2-thiourea, Benzhydrylthiourea | Santa Cruz Biotechnology[2] |

| CAS Number | 92192-94-4 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₄H₁₄N₂S | Santa Cruz Biotechnology[2] |

| Molecular Weight | 242.34 g/mol | Santa Cruz Biotechnology[2] |

| Melting Point | 184 °C | Matrix Scientific[3] |

| Density (Predicted) | 1.19 g/cm³ | BOC Sciences[1] |

| XlogP (Predicted) | 2.8 | PubChem[4] |

Synthesis and Characterization

A general workflow for the synthesis and characterization of a thiourea derivative is presented below.

Figure 1: Generalized workflow for the synthesis, characterization, and biological evaluation of N-(diphenylmethyl)thiourea.

Potential Biological Activities and Experimental Protocols

Thiourea derivatives are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5] While specific biological data for N-(diphenylmethyl)thiourea is limited in the public domain, its structural class suggests potential for antimicrobial activity. Below are detailed, generalized experimental protocols for assessing the antibacterial activity of a thiourea derivative.

Experimental Protocol: Antibacterial Susceptibility Testing

1. Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

-

Preparation of Bacterial Inoculum: From a pure overnight culture of the test microorganism, 3-4 isolated colonies are suspended in sterile saline (0.85%). The suspension is adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the side of the tube. The inoculum is then uniformly streaked over the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the N-(diphenylmethyl)thiourea solution (dissolved in a suitable solvent like DMSO).

-

Incubation: The impregnated disks, along with positive (known antibiotic) and negative (solvent) control disks, are placed on the inoculated agar surface. The plates are incubated at 37°C for 16-20 hours.

-

Interpretation of Results: The diameter of the zone of growth inhibition around each disk is measured in millimeters. A larger diameter indicates greater antibacterial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: A two-fold serial dilution of N-(diphenylmethyl)thiourea is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

-

Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and further diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: 50 µL of the standardized inoculum is added to each well containing the serially diluted compound. A growth control well (inoculum without the compound) and a sterility control well (MHB only) are included. The plate is sealed and incubated at 37°C for 18-24 hours.

-

Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways

Information regarding specific signaling pathways modulated by N-(diphenylmethyl)thiourea is not available in the current body of scientific literature. The biological effects of thiourea derivatives can be diverse, and without specific bioactivity data for this compound, the identification of a relevant signaling pathway is not possible. Further research into the biological effects of N-(diphenylmethyl)thiourea is required to elucidate its mechanism of action.

Conclusion

N-(diphenylmethyl)thiourea, identified by CAS number 92192-94-4, is a thiourea derivative with potential for biological activity, a characteristic of its chemical class. This guide provides foundational information on its properties and outlines general experimental protocols for its synthesis and evaluation. It is important to note that while the broader class of thiourea derivatives is well-studied, specific experimental data on N-(diphenylmethyl)thiourea is sparse. The protocols and information presented here serve as a guide for researchers to design and conduct further investigations into the properties and potential applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

physical and chemical properties of 1-Benzhydryl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Benzhydryl-2-thiourea. It includes a summary of its key quantitative data, a detailed experimental protocol for its synthesis, and an analysis of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Core Physicochemical Properties

This compound, also known as N-benzhydrylthiourea, is a derivative of thiourea characterized by the presence of a bulky benzhydryl group. This structural feature significantly influences its physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 92192-94-4 | [1] |

| Molecular Formula | C₁₄H₁₄N₂S | [1] |

| Molecular Weight | 242.34 g/mol | [1] |

| Melting Point | 184 °C | [2] |

| Predicted XlogP | 2.8 | [3] |

Synthesis and Experimental Protocol

A potential synthetic pathway involves the reaction of benzhydrylamine with a source of thiocyanic acid or by reacting benzhydryl isothiocyanate with ammonia. Another feasible approach is the reaction of benzhydrol with thiourea in the presence of a strong acid, which would proceed via an S-benzhydrylthiouronium salt intermediate.

General Experimental Protocol for the Synthesis of N-Aryl Thiourea Derivatives:

The synthesis of N-aryl thiourea derivatives can be achieved by the reaction of anilines with ammonium thiocyanate. This general procedure can be adapted for the synthesis of this compound by substituting aniline with benzhydrylamine.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzhydrylamine in a suitable organic solvent such as acetonitrile.

-

Reagent Addition: Add an equimolar amount of ammonium thiocyanate to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectral Data Analysis

Although experimental spectra for this compound are not widely published, predicted data and analysis of related compounds can provide valuable insights into its spectral characteristics.

Mass Spectrometry:

Predicted mass spectral data for this compound suggests the following adducts:

-

[M+H]⁺: m/z 243.09505

-

[M+Na]⁺: m/z 265.07699[3]

The fragmentation pattern in mass spectrometry of thiourea derivatives is influenced by the substituents. For this compound, fragmentation is expected to involve cleavage of the bond between the benzhydryl group and the thiourea moiety, leading to characteristic fragment ions.

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of thiourea derivatives are well-documented. For this compound, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons of the two phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm). The methine proton of the benzhydryl group would likely appear as a singlet or a multiplet depending on coupling with adjacent protons. The N-H protons of the thiourea group would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon signals of the aromatic rings would appear in the range of δ 120-140 ppm. The methine carbon of the benzhydryl group would be expected in the aliphatic region. The thiocarbonyl carbon (C=S) would appear significantly downfield, a characteristic feature of thioureas.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: Typically observed in the region of 3100-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=S stretching (thiocarbonyl): This is a key absorption and is typically found in the region of 700-850 cm⁻¹.

-

C-N stretching: In the range of 1200-1400 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1400-1600 cm⁻¹.

Potential Biological Activities

While specific biological activity data for this compound is limited in the public domain, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity:

Numerous N-substituted thiourea derivatives have demonstrated significant activity against a variety of bacterial and fungal strains. The presence of aromatic and bulky substituents can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Studies on N-phenyl and N-benzoylthiourea derivatives have shown selective activity against Gram-positive bacteria and fungi.[2][4]

Anticancer Activity:

Thiourea derivatives are a known class of compounds with potential anticancer properties. Some derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.[5][6] The mechanism of action can vary, with some compounds acting as inhibitors of key enzymes involved in cancer cell proliferation.

Antiviral Activity:

Certain thiourea derivatives have been investigated for their antiviral properties, including activity against enterovirus 71.[7][8] The structural diversity of thiourea derivatives allows for the tuning of their biological activity against specific viral targets.

Given the structural features of this compound, particularly the bulky and lipophilic benzhydryl group, it is a candidate for further investigation into its potential antimicrobial, anticancer, and antiviral activities.

Conclusion

This compound is a thiourea derivative with distinct physicochemical properties conferred by its benzhydryl substituent. While detailed experimental data for this specific compound is not extensively available, established synthetic methodologies and spectroscopic trends for related compounds provide a solid foundation for its preparation and characterization. The diverse biological activities reported for the broader class of thiourea derivatives suggest that this compound warrants further investigation as a potential therapeutic agent. This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoylthiourea | C8H8N2OS | CID 2735473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells | MDPI [mdpi.com]

- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

A Technical Guide to 1-Benzhydryl-2-thiourea (C14H14N2S): Structure, Synthesis, and Biological Potential

Abstract: This document provides a comprehensive technical overview of 1-Benzhydryl-2-thiourea, a thiourea derivative with the molecular formula C14H14N2S. Thiourea-based compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, details the molecular structure, physicochemical properties, synthesis protocols, and known biological activities of this compound. It includes tabulated quantitative data, detailed experimental methodologies, and requisite visualizations of its structure and potential mechanisms of action.

Molecular Structure and Physicochemical Properties

This compound is an organosulfur compound featuring a thiourea core substituted with a bulky benzhydryl group.[4] This substitution significantly influences its steric and hydrophobic characteristics.[4] The molecular formula is C14H14N2S, corresponding to a molecular weight of approximately 242.34 g/mol .[4][5][6]

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C14H14N2S | [5][7] |

| Molecular Weight | 242.34 g/mol | [4][5][6] |

| CAS Number | 92192-94-4 | [5] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)N | [7] |

| InChIKey | ORTDRGIAWHXESM-UHFFFAOYSA-N |[7] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| XlogP | 2.8 | [7] |

| Monoisotopic Mass | 242.08777 Da | [7] |

| Polar Surface Area | 52.04 Ų | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Rotatable Bond Count | 2 |[8] |

Synthesis and Characterization

The synthesis of N-substituted thioureas can be achieved through several established routes. A common and effective method involves the reaction of an amine with an isothiocyanate intermediate. For this compound, this involves the reaction of benzhydrylamine with an in situ generated isothiocyanate.

Caption: General synthetic workflow for this compound.

This protocol is adapted from general methods for synthesizing N-arylthioureas.[9]

-

Generation of Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. Add benzoyl chloride (1.0 equivalent) dropwise to the solution while stirring at room temperature. The reaction mixture is stirred for 15-20 minutes to form benzoyl isothiocyanate in situ.

-

Nucleophilic Addition: To the same flask, add a solution of benzhydrylamine (1.0 equivalent) in anhydrous acetone dropwise.

-

Reaction: The resulting mixture is refluxed for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After completion, the reaction mixture is cooled and the intermediate N-benzoyl-N'-benzhydrylthiourea is hydrolyzed by adding 10% aqueous sodium hydroxide solution and stirring for 1 hour to cleave the benzoyl group.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

The structure of the synthesized compound should be confirmed using spectroscopic methods.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Signal Characteristics |

|---|---|---|

| FT-IR (cm⁻¹) | N-H stretching | 3100-3400 (broad) |

| Aromatic C-H stretching | 3000-3100 | |

| Aliphatic C-H stretching | 2850-3000 | |

| C=S stretching (Thioamide) | 1200-1300[9] | |

| ¹H-NMR (ppm) | -NH₂ protons | Singlet, ~7.5-8.5 ppm |

| -NH- proton | Doublet, ~8.0-9.0 ppm | |

| Aromatic protons (-C₆H₅) | Multiplet, ~7.2-7.4 ppm | |

| Methine proton (-CH-) | Doublet, ~6.0-6.5 ppm | |

| ¹³C-NMR (ppm) | C=S (Thione) | ~180-190 ppm |

| Aromatic carbons | ~125-145 ppm |

| | Methine carbon (-CH-) | ~55-65 ppm |

Biological Activity and Potential Mechanisms of Action

Thiourea derivatives are recognized for their wide array of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][3] The inclusion of bulky hydrophobic groups, such as the benzhydryl moiety, has been shown to enhance potency against certain targets.[4]

-

Antibacterial Activity: this compound has been identified as a potential scaffold for developing new antibacterial agents.[4] One proposed mechanism for thiourea derivatives is the inhibition of essential bacterial enzymes like DNA gyrase.[4]

-

Antiparasitic Activity: Research has indicated its potential against parasitic infections like leishmaniasis. In vitro studies against Leishmania amazonensis promastigotes showed activity for some derivatives.[4]

-

Anticancer Activity: Studies on related thiourea derivatives have demonstrated moderate inhibitory effects on the proliferation of human cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells.[4]

Table 4: Reported In Vitro Biological Activity

| Activity Type | Target Organism/Cell Line | Metric | Result | Reference |

|---|---|---|---|---|

| Antiparasitic | Leishmania amazonensis | IC₅₀ | 19.0 - 80.0 µM (for derivatives) | [4] |

| Enzyme Inhibition | Bacterial DNA Gyrase | IC₅₀ | Nanomolar range (for derivatives) |[4] |

A prevalent mechanism of action for bioactive thiourea compounds is the inhibition of key enzymes.[2] The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating binding to the active sites of proteins and enzymes.[2] For instance, the drug Isoxyl (a diphenylthiourea) targets the DesA3 fatty acid desaturase in Mycobacterium tuberculosis.[10] A similar inhibitory action is plausible for this compound against bacterial enzymes.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 92192-94-4 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C14H14N2S) [pubchemlite.lcsb.uni.lu]

- 8. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Thiourea Derivatives: A Technical Guide for Medicinal Chemists

Introduction

Thiourea derivatives, a versatile class of organic compounds characterized by the SC(NR2)2 functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of the thiourea scaffold, including its ability to form hydrogen bonds and chelate with metal ions, contribute to its diverse pharmacological profiles. These compounds have been extensively investigated for their potential as therapeutic agents in various disease areas, demonstrating promising anticancer, antibacterial, antifungal, antiviral, and enzyme inhibitory properties. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data: Anticancer Activity of Thiourea Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [1] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [2] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [2] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [2] |

| Chiral Dipeptide Thioureas (10g-l) | BGC-823 (Gastric) | 20.9 - 103.6 | [3] |

| Chiral Dipeptide Thioureas (11a-f) | BGC-823 (Gastric) | 20.9 - 103.6 | [3] |

| Chiral Dipeptide Thioureas (10g-l) | A549 (Lung) | 19.2 - 112.5 | [3] |

| Chiral Dipeptide Thioureas (11a-f) | A549 (Lung) | 19.2 - 112.5 | [3] |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(p-tolyl)thiourea (9f) | H460 (Lung) | 14.52 | [4] |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(p-tolyl)thiourea (9f) | MCF-7 (Breast) | 16.96 | [4] |

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | T47D (Breast) | 179 | [5] |

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | MCF-7 (Breast) | 390 | [5] |

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | HeLa (Cervical) | 412 | [5] |

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | WiDr (Colon) | 433 | [5] |

| 3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a) | NCI-H460 (Lung) | 1.86 | [5] |

| 3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a) | HEpG2 (Liver) | 6.21 | [5] |

| 3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a) | HCT116 (Colon) | 6.42 | [5] |

| 3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a) | PLC/PRF/5 (Liver) | 7.82 | [5] |

| 3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a) | MDA-MB-231 (Breast) | 8.21 | [5] |

| 3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a) | MCF-7 (Breast) | 9.19 | [5] |

| 3,5-bis(trifluoromethyl)phenyl & phenylamino substituted thiourea (55a) | Colo-205 (Colon) | 9.92 | [5] |

| Benzothiazole thiourea derivatives (23a-d) | Various | 0.39 - >200 | [5] |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides (26) | Various | 15.08 - 20.5 µg/mL | [5] |

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[6][7] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[8] Thiourea derivatives can act as EGFR inhibitors by blocking the ATP binding site of the tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[6]

Caption: EGFR signaling pathway and the inhibitory action of thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.

Antibacterial Activity

Quantitative Data: Antibacterial Activity of Thiourea Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-pyridinyl and N-benzyl-N′-aryl thioureas (27, 28, 32, 36, 38) | Mycobacterium tuberculosis H37Rv | <10 | [9] |

| 1-(4-butylphenyl)- and 1-(biphenyl-4-yl)thiourea derivatives (41, 44) | Mycobacterium tuberculosis H37Ra | 0.09 | [9] |

| N-glycosyl derivatives of p-isoamyloxyaniline | Mycobacterium spp. | 1.56 - 50 | [9] |

| Thiourea derivatives (69–75) | Mycobacterium tuberculosis H37Rv | <10 | [9] |

| N-(di-n-propylcarbamothioyl)cyclohexane carboxamide [L2] | Staphylococcus aureus | >1000 | [10] |

| N-(di-n-propylcarbamothioyl)cyclohexane carboxamide [L2] | Escherichia coli | 500 | [10] |

| [Ni(L2)2] | Staphylococcus aureus | 250 | [10] |

| [Ni(L2)2] | Escherichia coli | 125 | [10] |

| [Cu(L2)2] | Staphylococcus aureus | 125 | [10] |

| [Cu(L2)2] | Escherichia coli | 62.5 | [10] |

| Glucose-conjugated thioureas (4c, 4g, 4h) | Staphylococcus aureus | 0.78 - 3.125 | [11] |

| Glucose-conjugated thioureas (4b) | Clostridium difficile | 0.78 | [11] |

| Glucose-conjugated thioureas (4b) | Streptococcus pneumoniae | 0.78 | [11] |

| Glucose-conjugated thioureas (4b) | Escherichia coli | 0.78 - 3.125 | [11] |

| Glucose-conjugated thioureas (4b) | Klebsiella pneumoniae | 0.78 - 3.125 | [11] |

| Glucose-conjugated thioureas (4b) | Pseudomonas aeruginosa | 0.78 - 3.125 | [11] |

| Glucose-conjugated thioureas (4b) | Salmonella typhimurium | 0.78 - 3.125 | [11] |

Antifungal Activity

Quantitative Data: Antifungal Activity of Thiourea Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| N-(di-n-propylcarbamothioyl)cyclohexane carboxamide [L2] | Candida albicans | 250 | [10] |

| [Ni(L2)2] | Candida albicans | 125 | [10] |

| [Cu(L2)2] | Candida albicans | 62.5 | [10] |

Antiviral Activity

Several thiourea derivatives have been identified as potent inhibitors of various viruses. Their antiviral mechanisms can involve targeting viral enzymes, such as reverse transcriptase or protease, or interfering with viral entry and replication processes.

Quantitative Data: Antiviral Activity of Thiourea Derivatives

| Compound/Derivative Class | Virus | EC50 (µM) | Reference |

| Thiourea derivative with a six-carbon alkyl linker (10) | Hepatitis C Virus (HCV) | 0.047 | [12] |

Enzyme Inhibition

The ability of thiourea derivatives to inhibit specific enzymes is a key aspect of their biological activity. They have been shown to be effective inhibitors of urease and cholinesterases, enzymes implicated in various pathological conditions.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can be an effective strategy to combat such infections.

Quantitative Data: Urease Inhibition by Thiourea Derivatives

| Compound/Derivative Class | IC50 (µM) | Reference |

| Dipeptide-conjugated thiourea (23) | 2 | [13] |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition by Thiourea Derivatives

| Compound | Enzyme | IC50 (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | AChE | 50 | [14] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | BChE | 60 | [14] |

| 1-(1,1-dibutyl)-3-phenylthiourea (4) | AChE | 58 | [14] |

| 1-(1,1-dibutyl)-3-phenylthiourea (4) | BChE | 63 | [14] |

| Coumarylthiazole derivative (D) | AChE | 4.58 | [15] |

| Benzylpiperidine-linked diarylthiazole derivative (E) | AChE | 0.30 | [15] |

| Thiazole-based derivatives (10) | AChE | 0.103 | [15] |

| Thiazole-based derivatives (16) | AChE | 0.109 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Experimental Workflow

The development of novel thiourea derivatives with biological activity typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the discovery and development of thiourea derivatives.

Anticancer Activity: MTT Assay[16][17][18][19][20]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Add various concentrations of the thiourea derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: Broth Microdilution Method[12][21][22][23]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the thiourea derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18 to 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Susceptibility Testing[24][25][26][27][28]

Similar to the antibacterial assay, broth microdilution is a standard method for determining the MIC of antifungal agents.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

-

Drug Dilution: Prepare serial dilutions of the thiourea derivatives in a 96-well plate using a standardized medium like RPMI-1640.

-

Inoculation and Incubation: Add the fungal inoculum to each well and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins) compared to the drug-free control.

Antiviral Activity: HCV Replicon Assay[29][30][31][32][33]

This cell-based assay is used to evaluate the activity of compounds against Hepatitis C Virus replication.

-

Cell Culture: Use a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV subgenomic replicon.

-

Compound Treatment: Treat the replicon-containing cells with various concentrations of the thiourea derivative.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Quantification of Viral Replication: Measure the level of HCV RNA replication, often by quantifying the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by RT-qPCR of viral RNA.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

Urease Inhibition Assay[1][13][34][35][36]

This assay measures the inhibition of urease activity, often through the quantification of ammonia produced.

-

Reaction Mixture: Prepare a reaction mixture containing the urease enzyme, a buffer solution, and the thiourea derivative at various concentrations.

-

Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add urea to initiate the enzymatic reaction.

-

Ammonia Detection: After a specific incubation time, stop the reaction and measure the amount of ammonia produced using a colorimetric method, such as the Berthelot (indophenol) method.

-

Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Cholinesterase Inhibition: Ellman's Method[37][38][39][40][41]

This spectrophotometric method is widely used to measure cholinesterase activity.

-

Reaction Setup: In a 96-well plate, add a buffer solution, the cholinesterase enzyme (AChE or BChE), and the thiourea derivative at different concentrations.

-

Substrate Addition: Add the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB).

-

Kinetic Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Thiourea derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, spanning from anticancer to antimicrobial and enzyme inhibition, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide offer a solid foundation for researchers to explore and advance the therapeutic applications of this important class of compounds. Further research focusing on structure-activity relationships, mechanism of action studies, and in vivo efficacy will be crucial in translating the potential of thiourea derivatives into clinical realities.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 11. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Therapeutic Potential of 1-Benzhydryl-2-thiourea and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the potential therapeutic applications of 1-Benzhydryl-2-thiourea, a molecule that combines the structural features of both benzhydryl compounds and thiourea derivatives. By examining the well-documented biological activities of these parent pharmacophores, we can extrapolate the promising therapeutic avenues for this hybrid compound and its analogs. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and development.

Introduction: A Privileged Scaffold Approach

The discovery and development of novel therapeutic agents often rely on the principle of privileged structures—molecular frameworks that are able to bind to multiple biological targets. Both the benzhydryl and thiourea moieties are considered privileged scaffolds due to their prevalence in a wide array of biologically active compounds.[1][2][3]

-

The Benzhydryl Moiety: Comprising two phenyl rings attached to a single carbon, the benzhydryl group is a key feature in numerous antihistaminic and neuroactive drugs.[3][4] Its derivatives are known to exhibit a diverse range of bioactivities, including anticancer, antimalarial, and antiviral properties.[1][5] The steric bulk and lipophilicity of this group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

The Thiourea Moiety: The thiourea functional group, SC(NH₂)₂, and its derivatives are remarkably versatile, demonstrating a broad spectrum of therapeutic potential.[6] These compounds are investigated for their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities.[6][7][8] Several thiourea-containing drugs are already in clinical use, including the antituberculosis agents Thioacetazone and Thiocarlide.[2][7]

The combination of these two pharmacophores in this compound suggests a synergistic or additive effect, making it a compelling candidate for drug discovery programs.

Potential Therapeutic Applications

Based on the activities of its constituent parts and preliminary studies on related compounds, this compound holds potential in several therapeutic areas.

Thiourea derivatives are a significant focus in oncology research due to their ability to inhibit cancer cell growth through multiple mechanisms.[6][9] Studies have shown they can induce apoptosis, modulate critical signaling pathways, and reverse treatment resistance.[6][9] The benzhydryl group is also found in compounds with anticancer properties.[1]

Recent studies have demonstrated that N-aryl and N,N'-diaryl substituted thioureas are promising anticancer agents.[7] Derivatives have shown efficacy against breast, lung, pancreatic, and prostate cancer cell lines.[6]

Table 1: Anticancer Activity of Representative Thiourea Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 / LC50 Value | Reference |

|---|---|---|---|

| Phosphonate thiourea derivatives | Pancreatic, prostate, breast | 3 - 14 µM | [6] |

| Bis-thiourea structure | Human leukemia | As low as 1.50 µM | [6] |

| Aromatic thiourea derivatives | Lung, liver, breast | < 20 µM | [6] |

| N,N'-Diarylthiourea (Compound 4) | MCF-7 (breast cancer) | 338.33 ± 1.52 µM | [9] |

| Bis-substituted N-naphthoyl thioureas | MCF-7, HCT116, A549 | 1.12 - 2.41 µM | [10] |

| this compound derivatives | MDA-MB-231 (breast), NUGC-3 (gastric) | Moderate inhibition |[11] |

Thiourea derivatives exhibit a broad range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[7][8] Some derivatives have shown good activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12] The mechanism often involves the inhibition of essential enzymes, such as DNA gyrase in bacteria.[11][12] Clinically used examples include the anti-HIV drug trovirdine.[10]

Preliminary research indicates that this compound could be a valuable lead compound for developing new antibacterial agents.[11]

Table 2: Antimicrobial Activity of Representative Thiourea Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity (MIC / IC50) | Reference |

|---|---|---|---|

| Various Thiourea Derivatives | Bacteria | MIC: 50 - 400 µg/cm³ | [13] |

| Various Thiourea Derivatives | Fungi (Yeast) | MIC: 25 - 100 µg/cm³ | [13] |

| this compound derivatives | Leishmania amazonensis | IC50: 19.0 - 80.0 µM |[11] |

The thiourea scaffold is a versatile building block for designing potent enzyme inhibitors.[7] This activity is central to many of its therapeutic effects.

-

Carbonic Anhydrase (CA) Inhibition: Chiral thiourea derivatives have been synthesized and tested as inhibitors of human CA isozymes I and II, which are involved in pH regulation.[14]

-

DNA Gyrase Inhibition: As a target for antibacterial agents, the inhibition of DNA gyrase by thiourea derivatives prevents bacterial DNA replication.[11][12] this compound derivatives have shown inhibitory IC50 values in the nanomolar range against this enzyme.[11]

-

Other Enzymes: Thiourea-based therapeutics have also been developed as inhibitors of topoisomerase, protein tyrosine kinases (PTKs), and sirtuins, which are crucial targets in cancer therapy.[15][16]

Mechanisms of Action

The therapeutic effects of this compound and its analogs can be attributed to several potential mechanisms of action, primarily driven by the thiourea core.

-

Inhibition of Key Enzymes: As detailed above, the inhibition of enzymes like protein kinases, DNA gyrase, topoisomerases, and carbonic anhydrases is a primary mechanism.[12][14][15][16]

-

Modulation of Signaling Pathways: Thiourea derivatives can target and alter critical cancer cell signaling pathways, such as the RAS-RAF-MAPK pathway, thereby inhibiting proliferation.[7][9]

-

Induction of Apoptosis: Certain diarylthiourea compounds have been shown to arrest the cell cycle in the S phase and upregulate caspase-3, leading to programmed cell death in cancer cells.[9]

-

Binding to Biological Macromolecules: The principal mode of action for some derivatives involves binding to thiol-containing proteins and DNA.[6]

Caption: Mechanisms of action for thiourea derivatives.

Experimental Protocols

This section outlines generalized methodologies for the synthesis and biological evaluation of this compound and its analogs, based on common practices in the literature.

A common and straightforward method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.

-

Preparation of Benzhydryl Isothiocyanate: This intermediate can be synthesized from benzhydrylamine through various established methods, often involving reaction with thiophosgene or a related reagent.

-

Reaction with Amine: The appropriate amine is dissolved in a suitable aprotic solvent (e.g., acetonitrile, acetone, or THF).

-

Addition of Isothiocyanate: The benzhydryl isothiocyanate (or other desired isothiocyanate) is added to the amine solution, often dropwise, at room temperature or with gentle heating.

-

Reaction and Isolation: The reaction mixture is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The product often precipitates from the solution upon completion or after cooling.

-

Purification: The crude product is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and can be further purified by recrystallization or column chromatography.

-

Characterization: The final structure and purity are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis.[9]

Caption: General workflow for synthesis and purification.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve the desired final concentrations. The media in the wells is replaced with media containing the test compound, and the plates are incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment media is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[6]

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the target bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Caption: Contribution of moieties to potential activity.

Conclusion and Future Directions

The hybrid structure of this compound presents a compelling starting point for the development of novel therapeutic agents. The combination of the privileged benzhydryl and thiourea scaffolds suggests a high potential for significant biological activity, particularly in the areas of oncology and infectious diseases. The quantitative data from related thiourea derivatives, with IC50 and MIC values often in the low micromolar range, underscores this potential.

Future research should focus on:

-

Optimized Synthesis: Developing efficient and scalable synthetic routes for this compound and a library of its analogs with diverse substitutions on the phenyl rings.

-

Broad Biological Screening: Systematically evaluating these compounds against a wide panel of cancer cell lines and microbial strains to identify lead candidates.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

Structure-Activity Relationship (SAR) Studies: Correlating structural modifications with changes in biological activity to guide the design of next-generation compounds with improved potency and selectivity.[11]

This technical guide serves as a foundation for these efforts, providing the necessary data and methodological context to advance the exploration of this compound as a promising therapeutic scaffold.

References

- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 92192-94-4 | Benchchem [benchchem.com]

- 12. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Benzhydryl-2-thiourea Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological activities of 1-Benzhydryl-2-thiourea derivatives and their analogues. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed resource for the laboratory synthesis and further investigation of this class of compounds.

Core Synthesis and Reaction Mechanisms

The synthesis of this compound and its analogues primarily proceeds through the nucleophilic addition of a primary amine, in this case, benzhydrylamine or its derivatives, to an appropriate isothiocyanate. This reaction is a well-established and versatile method for the formation of thiourea compounds.[1][2] The general synthetic scheme involves the reaction of an amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurylation agent to yield the isothiocyanate in situ. This intermediate subsequently reacts with the desired amine to form the final thiourea product.[3]

Alternatively, and more directly, commercially available or synthesized isothiocyanates can be reacted with benzhydrylamine. The reaction is typically carried out in an inert solvent such as acetone or dichloromethane and can be conducted at room temperature or with gentle heating to drive the reaction to completion.[2][4] Microwave-assisted synthesis has also been reported as an efficient method for the preparation of related urea derivatives, suggesting its potential applicability for thiourea synthesis to enhance reaction rates and yields.[5]

A general workflow for the synthesis is outlined below:

General Synthetic Workflow

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of analogous thiourea derivatives.[1][6]

Protocol 1: General Synthesis of 1-Benzhydryl-3-arylthioureas

Materials:

-

Benzhydrylamine (1.0 eq.)

-

Substituted phenyl isothiocyanate (1.05 eq.)

-

Anhydrous diethyl ether or dichloromethane

-

n-Heptane for precipitation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenyl isothiocyanate in anhydrous diethyl ether.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzhydrylamine dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume under reduced pressure.

-

Add n-heptane to the concentrated solution to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry under vacuum.

Protocol 2: Synthesis of α-Phenylthiourea (Illustrative of Benzoyl Isothiocyanate Route)

This protocol illustrates the formation of a thiourea from an in-situ generated benzoyl isothiocyanate, which can be adapted for benzhydrylamine.[7]

Materials:

-

Ammonium thiocyanate (0.22 mol)

-

Dry acetone (100 ml)

-

Benzoyl chloride (0.2 mol)

-

Aniline (0.2 mol) in dry acetone (50 ml) (to be replaced with benzhydrylamine)

-

Sodium hydroxide solution (30 g in 270 ml water)

Procedure:

-

In a three-necked flask, suspend ammonium thiocyanate in dry acetone.

-

Add benzoyl chloride dropwise with stirring. After addition, reflux the mixture for 5 minutes.

-

Add a solution of the amine (e.g., benzhydrylamine) in dry acetone at a rate that maintains a gentle reflux.

-

Pour the reaction mixture into water to precipitate the intermediate α-benzoyl-β-substituted-thiourea.

-

Collect the precipitate by filtration.

-

Heat the intermediate with a boiling solution of sodium hydroxide for 5 minutes for hydrolysis.

-

Cool the solution and neutralize with acetic acid to precipitate the final thiourea product.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Quantitative Data Presentation

The following tables summarize key quantitative data for a series of synthesized 1-benzhydryl-3-phenylurea and thiourea derivatives, highlighting their affinity for the human CB1 cannabinoid receptor.[5][8]

Table 1: Structure and CB1 Receptor Affinity of 1-Benzhydryl-3-phenylurea and -thiourea Derivatives

| Compound ID | X | R1 | R2 | R3 | Ki (nM) for hCB1 |

| 3 | O | H | H | H | 245 ± 45 |

| 4 | S | H | H | H | 580 ± 120 |

| 5 | O | 4-Cl | 4-Cl | H | 110 ± 10 |

| 6 | S | 4-Cl | 4-Cl | H | 130 ± 20 |

| 7 | O | 4-Br | 4-Br | H | 45 ± 5 |

| 8 | S | 4-Br | 4-Br | H | 80 ± 15 |

| 9 | O | H | H | 4-Br | 95 ± 10 |

| 10 | S | H | H | 4-Br | 210 ± 30 |

| 17 | O | 4-Br | 4-Br | 4-Br | 20 ± 3 |

Data presented as mean ± SEM of at least three independent experiments.

Biological Activity and Signaling Pathways

Recent studies have identified 1-benzhydryl-3-phenylurea and their thiourea isosteres as a novel class of selective inverse agonists for the CB1 cannabinoid receptor.[5][8] Inverse agonists induce a pharmacological response opposite to that of an agonist. In the context of G-protein coupled receptors (GPCRs) like the CB1 receptor, which can exhibit constitutive (basal) activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling.

The CB1 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An inverse agonist, such as the this compound derivatives, would counteract this basal activity, leading to a relative increase in cAMP levels.

CB1 Receptor Inverse Agonism

While the primary reported activity for the benzhydryl scaffold is related to cannabinoid receptors, it is noteworthy that other thiourea derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication and are validated targets for antibiotics. The mechanism of inhibition by some novel inhibitors involves preventing the binding of DNA to the enzyme, thereby halting the supercoiling activity necessary for replication.[9] Further investigation is warranted to determine if this compound derivatives also possess such antibacterial properties.

Potential DNA Gyrase Inhibition

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse analogues for structure-activity relationship studies. The identification of these compounds as CB1 receptor inverse agonists opens avenues for their investigation in metabolic disorders, addiction, and other conditions where modulation of the endocannabinoid system is beneficial. Furthermore, the potential for antibacterial activity through DNA gyrase inhibition warrants exploration. This guide provides the foundational knowledge for researchers to synthesize and further investigate this interesting class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Benzhydryl-3-phenylurea and 1-benzhydryl-3-phenylthiourea derivatives: new templates among the CB1 cannabinoid receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

Unraveling the Enigmatic Mechanism of Action of Benzhydrylthiourea Compounds: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of benzhydrylthiourea compounds, a class of molecules with burgeoning interest in the fields of pharmacology and drug development. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth analysis of the biological activities, experimental protocols, and signaling pathways associated with these compounds. While research on the broader thiourea class of compounds is extensive, this guide focuses on consolidating the available specific data for derivatives containing the benzhydryl moiety.

Core Biological Activities and Quantitative Data

Benzhydrylthiourea derivatives have been investigated for a range of biological activities, primarily centered on their potential as antimicrobial and anticancer agents. The core mechanism often involves the inhibition of specific enzymes crucial for pathogen survival or cancer cell proliferation. The lipophilic benzhydryl group is thought to enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Quantitative data on the biological activity of benzhydrylthiourea and closely related derivatives are summarized below. It is important to note that specific data for benzhydrylthiourea compounds are limited in the publicly available literature; therefore, data from structurally related benzoylthiourea and other thiourea derivatives are included for comparative purposes, highlighting the general potential of the thiourea scaffold.

| Compound Class | Target Organism/Cell Line | Biological Activity | IC50/MIC Value | Reference |

| Benzoylthiourea Derivatives | Escherichia coli | Antibacterial | > 256 µg/mL | [1] |

| Acylthiourea Derivative (Compound 1) | Vaccinia virus | Antiviral | EC50 = 0.25 µM | [2] |

| Acylthiourea Derivative (Compound 1) | La Crosse virus | Antiviral | EC50 = 0.27 µM | [2] |

| Acylthiourea Derivative (Compound 26) | Vaccinia virus | Antiviral | ~4-fold more potent than Compound 1 | [2] |

| Acylthiourea Derivative (Compound 26) | La Crosse virus | Antiviral | ~4-fold more potent than Compound 1 | [2] |

| Quinolone-Thiourea Hybrid (Compound 5c) | Urease | Enzyme Inhibition | IC50 = 1.83 ± 0.79 µM | [3] |

| N,N-Disubstituted Thioureas (Various) | Urease | Enzyme Inhibition | IC50 = 18.80–45.43 µM | [3] |

Key Mechanisms of Action

The primary mechanisms of action attributed to thiourea derivatives, which are likely shared by benzhydrylthiourea compounds, include:

-

Enzyme Inhibition: Thiourea derivatives are known to inhibit a variety of enzymes. The sulfur atom of the thiourea moiety can act as a chelating agent for metal ions in the active sites of metalloenzymes. A notable example is the inhibition of urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[3]

-

Antimicrobial Activity: The antimicrobial effects of thiourea derivatives are believed to stem from their ability to interfere with essential cellular processes in bacteria and fungi. Molecular docking studies on some benzoylthiourea derivatives suggest that they may bind to and inhibit DNA gyrase B, an enzyme essential for DNA replication in bacteria.[1]

-

Antiviral Activity: Certain acylthiourea derivatives have demonstrated broad-spectrum antiviral activity. While the precise mechanism is not fully elucidated, it is hypothesized that they may interfere with viral entry, replication, or assembly.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of benzhydrylthiourea compounds. Below are generalized methodologies for key experiments cited in the literature for related thiourea derivatives.

Enzyme Inhibition Assay (General Protocol)

A standard operating procedure for an enzymatic activity inhibition assay involves several key steps to ensure reliable and reproducible results.[4]

-

Experimental Design:

-

Select the appropriate catalytic reaction and optimal conditions (pH, temperature).

-

Determine the active enzyme concentration and substrate concentration.

-

Prepare a range of inhibitor concentrations.

-

Include positive and negative controls.

-

-

Assay Execution:

-

Prepare buffer, enzyme, substrate, and inhibitor solutions.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry).

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Use appropriate models (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).[4]

-

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in a 96-well microtiter plate containing growth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microtiter plate.

-

Incubate the plate under appropriate conditions (temperature, time) for microbial growth.

-

-

MIC Determination:

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Visualizing the Mechanisms

To better understand the complex interactions and pathways involved, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The available evidence suggests that benzhydrylthiourea compounds hold promise as a scaffold for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer domains. Their mechanism of action likely involves the inhibition of key enzymes, a characteristic shared with the broader class of thiourea derivatives. However, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways affected by compounds bearing the benzhydryl moiety.

Future research should focus on:

-

Synthesis and screening of a focused library of benzhydrylthiourea derivatives to establish clear structure-activity relationships (SAR).

-

Elucidation of specific molecular targets through techniques such as affinity chromatography, proteomics, and genetic screening.

-

Detailed mechanistic studies to understand the precise interactions with target proteins and the downstream effects on cellular signaling pathways.

A more thorough understanding of the mechanism of action of benzhydrylthiourea compounds will be instrumental in optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 1-Benzhydryl-2-thiourea (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 1-Benzhydryl-2-thiourea, a compound of interest in medicinal chemistry and materials science. The document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for these analytical techniques. The information is presented to aid in the characterization and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.